molecular formula C10H12Cl2N2O2 B2478652 methyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate dihydrochloride CAS No. 2460756-31-2

methyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate dihydrochloride

Cat. No.: B2478652
CAS No.: 2460756-31-2
M. Wt: 263.12
InChI Key: AVNHOCZFNDTGEG-UHFFFAOYSA-N
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Description

Methyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate dihydrochloride is a pyridine derivative characterized by a propargylamine substituent (3-aminoprop-1-yn-1-yl) at the 5-position and a methyl ester group at the 3-position of the pyridine ring. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for applications requiring polar solvents.

Properties

IUPAC Name

methyl 5-(3-aminoprop-1-ynyl)pyridine-3-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.2ClH/c1-14-10(13)9-5-8(3-2-4-11)6-12-7-9;;/h5-7H,4,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNHOCZFNDTGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C#CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-pyridinecarboxylic acid and propargylamine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C.

    Catalysts and Reagents: Common catalysts used in this synthesis include palladium-based catalysts such as palladium acetate. Reagents like triethylamine are used to neutralize the reaction mixture.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature and pressure.

    Automation: Automated systems are used to monitor and control the reaction parameters to ensure consistency and efficiency.

    Purification: Industrial purification methods include crystallization and large-scale chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are various substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Pyridine Derivatives

The compound is compared to structurally related pyridine derivatives from the Catalog of Pyridine Compounds (2017) and biologically active dihydrochloride salts from The Journal of Biological Chemistry (2016). Key comparisons are summarized below:

Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol) Notes
Methyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate dihydrochloride (Target) Pyridine 5: 3-Aminopropynyl; 3: Methyl ester Ester, propargylamine, dihydrochloride salt ~262.9 (calculated) Enhanced solubility due to dihydrochloride; triple bond may confer reactivity
(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate Pyridine 5: Methoxy; 3: Acrylate ester Ester, methoxy, conjugated double bond 193.20 Neutral compound; lower solubility compared to dihydrochloride salts
3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile Pyridine 5: Hydroxypropynyl; 3: Amino, nitrile Nitrile, hydroxypropynyl, amino Not provided Nitrile group increases polarity; hydroxypropynyl may reduce stability vs. propargylamine
EHT 1864 (Dihydrochloride) Pyranone 7-(Trifluoromethyl)quinoline thioether; morpholinomethyl Trifluoromethyl, thioether, morpholine, dihydrochloride Not provided Pyranone core differs from pyridine; dihydrochloride enhances bioavailability in drug design

Key Observations:

Functional Group Impact: The propargylamine group in the target compound introduces a reactive triple bond, distinguishing it from analogs like (E)-methyl 3-(5-methoxypyridin-3-yl)acrylate, which lacks amino or alkyne functionalities . Dihydrochloride salts (target and EHT 1864) exhibit superior solubility compared to neutral pyridine derivatives, critical for pharmaceutical formulations .

Structural Divergence: The pyridine core in the target contrasts with the pyranone ring in EHT 1864, which is associated with kinase inhibition in biological studies . Substituent positioning (e.g., ester at 3-position vs.

Synthetic and Commercial Considerations :

  • Catalog compounds like (E)-methyl 3-(5-methoxypyridin-3-yl)acrylate are commercially available at high cost (e.g., $400/g for 1 g), suggesting synthetic complexity or niche applications .

Biological Activity

Methyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate dihydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 5-methylpyridine-2,3-dicarboxylic acid with 3-aminoprop-1-yne. The synthesis typically involves the following steps:

  • Dissolving the Acid : 5-Methylpyridine-2,3-dicarboxylic acid is dissolved in tetrahydrofuran (THF).
  • Reaction with Aminopropynyl : The solution is treated with 3-aminoprop-1-yne under controlled conditions.
  • Crystallization : The product is crystallized from the solution, yielding colorless crystals of the dihydrochloride salt.

The yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Antimicrobial Properties

Research indicates that pyridine derivatives, including methyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate, exhibit significant antimicrobial activities. A study reviewed various pyridine compounds and highlighted their effectiveness against a range of pathogens:

PathogenMIC (μg/mL)Activity Level
Staphylococcus aureus55Moderate
Escherichia coli56Moderate
Candida albicans40Low

These findings suggest that the presence of an amino group enhances the compound's interaction with microbial targets, potentially increasing its efficacy compared to other similar compounds .

Antiviral Activity

In light of recent global health challenges, there has been an increased focus on antiviral properties. Pyridine derivatives have shown promise in inhibiting viral replication. For instance, compounds with similar structures have been tested against SARS-CoV-2 and demonstrated varying degrees of antiviral activity. The mechanism often involves interference with viral entry or replication processes, making these compounds candidates for further development in antiviral therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted by Brycki et al. evaluated a series of pyridinium salts, including derivatives similar to methyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate. The results indicated that certain modifications to the alkyl chain significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, achieving MIC values as low as 55 μg/mL at specific concentrations .

Case Study 2: Antiviral Screening

In another investigation focusing on antiviral properties, pyridine derivatives were screened for their ability to inhibit SARS-CoV-2 replication in vitro. The results showed that modifications to the pyridine nucleus could lead to enhanced selectivity and potency against viral targets, highlighting the need for structural optimization in future studies .

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